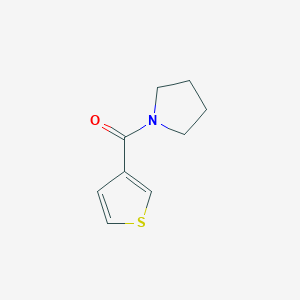

Pyrrolidin-1-yl(thiophen-3-yl)methanone

Description

Contextualization within Amide and Thiophene (B33073) Chemistry

The core of Pyrrolidin-1-yl(thiophen-3-yl)methanone is the amide functional group, a cornerstone of organic and medicinal chemistry. Amide bonds are lauded for their stability and their capacity to engage in hydrogen bonding, which are critical features in the design of novel molecules. bldpharm.com The thiophene component of the molecule is a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are known for their diverse chemical reactivity and have been integral to the synthesis of a wide array of functional organic materials and pharmaceuticals. rsc.org

Overview of Research Areas Pertaining to the Chemical Compound

While direct research applications of this compound are not extensively documented in publicly available literature, the presence of the pyrrolidine (B122466) and thiophene groups suggests potential areas of investigation. Structurally related compounds featuring these motifs have been explored for their utility in medicinal chemistry, including in the development of agents for neurological disorders and infectious diseases. Furthermore, derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been identified as potent antiseizure and antinociceptive agents. The core structure of this compound also serves as a valuable building block in organic synthesis, providing a scaffold for the creation of more complex molecules.

Below is a data table summarizing the known chemical properties of this compound based on available research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NOS | N/A |

| Physical State | Colorless to Yellow Oil | |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.66 (dd, J = 2.9, 1.3 Hz, 1H), 7.42 (d, J = 2.7 Hz, 1H), 7.37 (dd, J = 5.0, 2.9 Hz, 1H), 7.11-7.09 (m, 1H), 7.03-7.01 (m, 1H), 3.34 (s, 4H), 1.65 (s, 4H) | |

| ¹³C NMR (101 MHz, CDCl₃) δ | 165.70, 137.80, 133.56, 127.82, 125.57, 49.52, 46.83, 26.66, 24.44 |

Detailed research findings on the specific biological activities or material properties of this compound are limited. However, the compound has been synthesized and characterized in the context of broader chemical methodology studies, such as in the deoxygenative alkynylation of amides and the organophotocatalytic dehydrogenative preparation of amides from alcohols. These studies confirm its structure and provide foundational knowledge for its potential future applications.

Properties

IUPAC Name |

pyrrolidin-1-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTMLBYTVOPWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Pyrrolidin 1 Yl Thiophen 3 Yl Methanone

Direct Synthesis Protocols

Direct synthesis methods focus on the construction of the target molecule in a minimal number of steps, often by forming the central amide bond as a key transformation.

Amide Coupling Reactions

Amide coupling reactions are a cornerstone in the synthesis of Pyrrolidin-1-yl(thiophen-3-yl)methanone, representing a frequently utilized transformation in pharmaceutical and chemical synthesis. researchgate.net This fundamental reaction involves the condensation of a carboxylic acid with an amine. researchgate.net In the context of the target molecule, this translates to the reaction between thiophene-3-carboxylic acid and pyrrolidine (B122466). To facilitate this transformation, the carboxylic acid is typically activated in situ to form a more reactive species. researchgate.net While traditional methods might involve the conversion of the carboxylic acid to an acid chloride, this can sometimes lead to lower yields due to competitive hydrolysis. evitachem.com

The use of coupling reagents is a common and effective strategy to promote the amide bond formation under milder conditions. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The reaction is typically carried out in common organic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. evitachem.com

Deoxygenative Alkynylation of Amides

A more novel and indirect approach to forming structures related to this compound involves the deoxygenative alkynylation of amides. This reaction represents a significant advancement in amide bond activation, offering a pathway to diverge from traditional nucleophilic acyl substitution. nih.gov Instead of targeting the carbonyl carbon for addition, this method can lead to the cleavage of the C=O bond. rsc.org

While not a direct synthesis of the target amide itself, this methodology provides a powerful tool for the further functionalization of amides. For instance, this compound can be synthesized and subsequently utilized as a substrate in such reactions. rsc.org In a typical procedure, the amide is reacted with an alkyne in the presence of a silver salt, such as AgBF4, under inert conditions. rsc.org This process facilitates the cleavage of the carbonyl C=O bond and the formation of a new carbon-carbon bond with the alkyne. rsc.org This strategy significantly expands the synthetic utility of amides, allowing for their conversion into valuable propargyl amines. nih.gov

One-Pot Synthetic Procedures for Related Amides

For example, the Gewald reaction is a well-known one-pot synthesis for 2-aminothiophenes, which can serve as versatile precursors for more complex thiophene (B33073) derivatives. derpharmachemica.com Similarly, multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are powerful tools for building molecular diversity. nih.gov These strategies often involve the in-situ generation of reactive intermediates that then proceed through a cascade of reactions to form the final product. The development of such a procedure for this compound would involve the careful selection of starting materials and reaction conditions to favor the desired amide formation.

Precursor Derivatization and Functionalization Strategies

These strategies involve the synthesis of the core structure of this compound from pre-existing molecules that are then modified or functionalized.

Synthesis from Carboxylic Acid Derivatives

A common and straightforward method for the synthesis of this compound proceeds through the activation of thiophene-3-carboxylic acid. The carboxylic acid is converted into a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with pyrrolidine to form the desired amide.

The synthesis of (3-aminopyrrolidin-1-yl)(thiophen-2-yl)methanone hydrochloride, a related compound, illustrates this principle. evitachem.com In this case, thiophene-2-carbonyl chloride is reacted with a protected 3-aminopyrrolidine (B1265635) derivative. The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond via a nucleophilic acyl substitution mechanism. evitachem.com This reaction is typically performed in a suitable solvent like dichloromethane or tetrahydrofuran. evitachem.com A similar approach using thiophene-3-carbonyl chloride and pyrrolidine would directly yield this compound.

| Starting Material | Reagent | Product | Yield |

| Thiophene-3-carboxylic acid | Activating Agent (e.g., SOCl2), Pyrrolidine | This compound | Varies |

| Thiophene-2-carbonyl chloride | N-Boc-3-aminopyrrolidine | N-Boc-(3-aminopyrrolidin-1-yl)(thiophen-2-yl)methanone | 65-75% evitachem.com |

This table is illustrative of the general synthetic approach.

Introduction of Substituents on Thiophene or Pyrrolidine Moieties

The synthesis of derivatives of this compound with substituents on either the thiophene or pyrrolidine rings allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. These syntheses often start with appropriately substituted precursors.

For instance, to introduce substituents on the thiophene ring, a substituted thiophene-3-carboxylic acid can be used as the starting material in an amide coupling reaction. Various methods exist for the synthesis of substituted thiophenes, which can then be carboxylated at the 3-position. researchgate.netorganic-chemistry.org

Similarly, to introduce substituents on the pyrrolidine ring, a substituted pyrrolidine can be reacted with thiophene-3-carbonyl chloride or a related activated derivative. The synthesis of substituted pyrrolidines can be achieved through various methods, including asymmetric Michael addition reactions to create enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives, which can then be further modified. rsc.orgresearchgate.net Multi-step synthetic procedures can also be employed to prepare more complex substituted pyrrolidines, which can then be coupled with the thiophene moiety. mdpi.com

| Thiophene Precursor | Pyrrolidine Precursor | Coupling Method | Product |

| Substituted Thiophene-3-carboxylic acid | Pyrrolidine | Amide Coupling | Substituted this compound |

| Thiophene-3-carbonyl chloride | Substituted Pyrrolidine | Acylation | Substituted this compound |

This table outlines the general strategy for synthesizing substituted analogs.

Mechanistic Investigations in Synthesis

The synthesis of this compound, a classic amide formation, typically involves the activation of thiophene-3-carboxylic acid followed by coupling with pyrrolidine. The mechanism and efficiency of this process are highly dependent on the choice of reagents and catalysts.

Role of Reagents and Catalysts (e.g., Oxalyl Chloride, Pyrrolidine, Pyridine (B92270), DPPA, Triethylamine)

The selection of reagents is critical for activating the carboxylic acid and facilitating the subsequent amidation. Each component plays a distinct and crucial role in the reaction mechanism.

Oxalyl Chloride: This reagent is a highly effective chlorinating agent used to convert carboxylic acids, such as thiophene-3-carboxylic acid, into more reactive acyl chlorides. researchgate.netfishersci.co.uk The reaction proceeds by the carboxylic acid acting as a nucleophile, attacking the electrophilic oxalyl chloride. libretexts.orgpearson.com This initial step forms a reactive mixed anhydride (B1165640) intermediate. pearson.com A subsequent attack by the liberated chloride ion leads to a cascade reaction that releases carbon dioxide and carbon monoxide gas, driving the reaction forward and forming the desired thiophene-3-carbonyl chloride. libretexts.orgpearson.com

Pyrrolidine: As a secondary amine, pyrrolidine functions as the nucleophile in the amide bond-forming step. nih.gov Its nitrogen atom attacks the electrophilic carbonyl carbon of the activated thiophene-3-carboxylic acid derivative (e.g., thiophene-3-carbonyl chloride), leading to the formation of the stable amide bond characteristic of the target molecule. hud.ac.uk

Pyridine: Pyridine is frequently used as a base in acylation reactions. doubtnut.comvedantu.com Its primary role is to neutralize the acidic byproduct, typically hydrogen chloride (HCl), that is generated when an acyl chloride reacts with an amine. doubtnut.comvedantu.com By scavenging the acid, pyridine prevents the protonation of the amine nucleophile, ensuring its availability for the reaction and driving the equilibrium towards the formation of the amide product, thereby increasing the yield. doubtnut.com Pyridine can also function as a nucleophilic catalyst, activating the acylating agent. brainly.instackexchange.comreddit.com

Diphenylphosphoryl Azide (B81097) (DPPA): DPPA is a versatile reagent used for amide bond formation, often employed in peptide synthesis. researchgate.netnbinno.com It reacts with a carboxylic acid in the presence of a base to form an acyl azide intermediate. wikipedia.orgtcichemicals.com This acyl azide is a highly reactive species that readily undergoes nucleophilic attack by an amine to form the amide. wikipedia.org This method is valued for its mild reaction conditions. researchgate.net The mechanism is believed to proceed through a mixed anhydride intermediate resulting from the carboxylate's attack on the phosphorus atom. wikipedia.org

Triethylamine (B128534) (TEA): Similar to pyridine, triethylamine is a common organic base used in amide synthesis to act as an acid scavenger. wikipedia.org When acyl chlorides are used as the activating agent, TEA neutralizes the resulting HCl, forming triethylammonium (B8662869) chloride. wikipedia.orgresearchgate.net This prevents the formation of an acidic environment that could otherwise hinder the reaction. researchgate.net

| Reagent | Chemical Class | Primary Role in Synthesis |

| Oxalyl Chloride | Acid Halide | Activates carboxylic acid by converting it to a highly reactive acyl chloride. researchgate.netfishersci.co.uk |

| Pyrrolidine | Secondary Amine | Acts as the nucleophile to form the final amide bond. nih.govhud.ac.uk |

| Pyridine | Heterocyclic Base | Neutralizes acidic byproducts (e.g., HCl) and can act as a nucleophilic catalyst. doubtnut.combrainly.in |

| DPPA | Organophosphorus Azide | Reagent for forming acyl azide intermediates for amide coupling. researchgate.netnbinno.com |

| Triethylamine | Tertiary Amine | Serves as a non-nucleophilic base to scavenge acid byproducts. wikipedia.org |

Proposed Reaction Intermediates

The multi-step synthesis of this compound involves several key transient species. The nature of these intermediates is dictated by the specific synthetic route chosen.

Acylium Ion and Mixed Anhydride: When thiophene-3-carboxylic acid is treated with oxalyl chloride, a reactive mixed anhydride is formed as the initial intermediate. pearson.com This unstable species readily decomposes, or is attacked by a chloride ion, to form thiophene-3-carbonyl chloride.

Tetrahedral Intermediate: During the final amide bond formation, the nucleophilic nitrogen of pyrrolidine attacks the carbonyl carbon of the activated thiophene derivative. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion), yields the final stable amide product. pearson.com

Acyl Azide: If DPPA is used as the coupling agent, an acyl azide is the critical reactive intermediate. nbinno.comwikipedia.org This species is formed from the carboxylic acid and then reacts with pyrrolidine to form the target amide. wikipedia.org

Sulfur Ylide-like Intermediates: In broader thiophene synthesis, sulfur ylide-like intermediates have been proposed, particularly in methods involving intramolecular cyclization to form the thiophene ring itself. d-nb.info While not directly involved in the final amidation step, they are crucial in the formation of the core heterocyclic scaffold from acyclic precursors. d-nb.info

Influence of Reaction Conditions on Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yield and purity in the synthesis of this compound. Key parameters such as temperature, solvent, and reagent stoichiometry can significantly impact the outcome. numberanalytics.com

Temperature: Amide bond formation from acyl chlorides is often rapid at room temperature. fishersci.it However, increasing the temperature can sometimes improve yields, especially with less reactive starting materials, though it may also lead to side reactions. researchgate.net

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) are commonly used to prevent unwanted reactions with the solvent. fishersci.co.uk The choice of solvent can influence reagent solubility and reaction rates.

Stoichiometry and Reagent Addition: The precise control of reagent ratios is crucial. Using a slight excess of the amine or the activating agent can drive the reaction to completion. The order of addition is also important; for instance, the activating agent is typically reacted with the carboxylic acid before the amine is introduced.

The following table illustrates the potential effects of varying conditions on a typical acylation reaction.

| Parameter | Condition A | Outcome A | Condition B | Outcome B |

| Temperature | 0-25 °C | Controlled reaction, high selectivity | 80 °C | Faster reaction, potential for side products researchgate.net |

| Solvent | Aprotic (e.g., DCM) | Good reagent solubility, inert environment fishersci.co.uk | Protic (e.g., Ethanol) | Potential for side reactions with solvent |

| Base | Stoichiometric (1.1 eq) | Effective acid neutralization | Catalytic (0.1 eq) | Incomplete reaction, lower yield |

Broad Synthetic Applicability of Related Scaffolds

The synthetic methodologies used to produce this compound are not limited to this single molecule. They are broadly applicable to the creation of large libraries of related compounds and can be enhanced by modern techniques like microwave-assisted synthesis.

Parallel Synthesis and Chemical Space Generation

Parallel synthesis is a powerful strategy in medicinal chemistry for rapidly generating a large number of structurally related compounds, known as a chemical library. nih.gov This technique is exceptionally well-suited for synthesizing derivatives of the thiophene-pyrrolidine amide scaffold. By systematically varying the thiophene precursor and the amine component, a vast chemical space can be explored.

Amide bond formation is one of the most prevalent and robust reactions used in parallel library synthesis due to its reliability and the wide availability of diverse carboxylic acid and amine building blocks. acs.org This allows for the efficient creation of libraries of thiophene amides to be screened for various biological activities, accelerating the drug discovery process. nih.govacs.org

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. researchgate.net In the context of heterocyclic chemistry, including the synthesis of thiophene derivatives and amides, microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.orgnih.gov This rapid heating can also lead to increased product yields and higher purity by minimizing the formation of side products. nih.govmdpi.com The synthesis of thiophene derivatives, in particular, has been shown to benefit from microwave-assisted, solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net

| Synthesis Method | Typical Reaction Time | Temperature Control | Key Advantages |

| Conventional Heating | Hours to Days | External (Oil Bath) | Well-established, simple setup |

| Microwave-Assisted | Seconds to Minutes | Internal, direct molecular heating | Rapid reaction rates, higher yields, improved energy efficiency nih.gov |

Advanced Spectroscopic Characterization of Pyrrolidin 1 Yl Thiophen 3 Yl Methanone and Analogues

X-ray Diffraction Crystallography for Solid-State Structure Elucidation[17],[10],[18],

Correlation with Optimized Computational Structures

The comprehensive structural elucidation of Pyrrolidin-1-yl(thiophen-3-yl)methanone and its analogues is significantly enhanced by integrating experimental spectroscopic data with theoretical calculations. Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become a powerful tool for predicting molecular geometries and spectroscopic parameters. The correlation between these calculated values and experimental findings provides a deeper understanding of the molecule's conformational and electronic properties.

Detailed research into thiophene-based amides and related heterocyclic systems has demonstrated a strong congruence between computationally predicted and experimentally observed spectroscopic data. researchgate.netbohrium.com Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are frequently used to optimize the molecular geometry and calculate spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com

Studies on various thiophene (B33073) carboxamide derivatives show that the calculated ¹H and ¹³C NMR chemical shifts generally exhibit a good linear correlation with the experimental data. researchgate.netnih.gov This agreement allows for unambiguous assignment of complex NMR spectra and provides confidence in the optimized molecular structure. For instance, the chemical shifts of the protons and carbons in the thiophene and pyrrolidine (B122466) rings are sensitive to the molecule's conformation, particularly the torsion angle between the thiophene ring and the amide group. The close match between computed and experimental shifts validates the predicted lowest-energy conformation of the molecule in solution.

Similarly, the vibrational frequencies calculated using DFT methods show good agreement with experimental FT-IR spectra. mdpi.com While calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations, a scaling factor is typically applied to improve the correlation. The comparison allows for the precise assignment of vibrational modes, such as the characteristic C=O stretching of the amide, the C-N stretching, and the various vibrations of the thiophene ring. mdpi.com

The following tables present a representative comparison between experimental spectroscopic data and values calculated via DFT for compounds analogous to this compound. This highlights the predictive power of computational chemistry in modern spectroscopic analysis.

Interactive Data Table: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Th-H2 | 7.85 | 7.90 | -0.05 |

| Th-H4 | 7.30 | 7.35 | -0.05 |

| Th-H5 | 7.55 | 7.60 | -0.05 |

| Pyr-H2/5 (α-CH₂) | 3.60 | 3.65 | -0.05 |

| Pyr-H3/4 (β-CH₂) | 1.90 | 1.95 | -0.05 |

Note: Data is illustrative and based on typical correlations found in the literature for analogous thiophene-3-carboxamides.

Interactive Data Table: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C=O | 165.0 | 165.5 | -0.5 |

| Th-C3 | 138.0 | 138.4 | -0.4 |

| Th-C2 | 128.0 | 128.3 | -0.3 |

| Th-C5 | 126.5 | 126.8 | -0.3 |

| Th-C4 | 125.0 | 125.2 | -0.2 |

| Pyr-C2/5 (α-CH₂) | 48.0 | 48.5 | -0.5 |

| Pyr-C3/4 (β-CH₂) | 25.0 | 25.4 | -0.4 |

Note: Data is illustrative and based on typical correlations found in the literature for analogous thiophene-3-carboxamides.

Interactive Data Table: Comparison of Experimental and Calculated FT-IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (cm⁻¹) | Scaled Calculated (cm⁻¹) | Assignment |

| ν(C=O) | 1630 | 1635 | Amide I band |

| ν(C-N) | 1420 | 1425 | Amide II band |

| ν(C-H) thiophene | 3100 | 3105 | Aromatic C-H stretch |

| ν(C-H) pyrrolidine | 2970 | 2975 | Aliphatic C-H stretch |

Note: Data is illustrative and based on typical correlations found in the literature for analogous thiophene-3-carboxamides. Calculated values are often scaled to better match experimental data.

The strong correlation observed in these and similar studies underscores the utility of combining experimental spectroscopy with computational modeling for the detailed characterization of molecules like this compound. This integrated approach is invaluable for confirming molecular structures, understanding conformational preferences, and interpreting complex spectral data.

Theoretical and Computational Chemical Studies on Pyrrolidin 1 Yl Thiophen 3 Yl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Geometry Optimization and Conformational Analysis

No published data is available on the optimized molecular geometry or conformational analysis of Pyrrolidin-1-yl(thiophen-3-yl)methanone. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies and Thermodynamic Parameters

There is no available data from computational studies on the vibrational frequencies (e.g., IR spectra) or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) of this compound. These calculations would normally be performed on the optimized geometry to predict spectroscopic properties and thermodynamic stability.

Basis Set and Functional Selection in DFT

Information regarding the specific basis sets and density functionals that would be most appropriate for calculations on this compound is not available, as no comparative or validation studies have been published. The selection of these parameters is crucial for the accuracy of DFT calculations.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices (HOMO-LUMO Gap)

No computational analysis of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) for this compound has been found in the literature. Consequently, data on the HOMO-LUMO energy gap and derived chemical reactivity indices (like chemical hardness, softness, and electronegativity) are unavailable.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would visually represent the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions and chemical reactivity.

Computational Mechanistic Studies

No specific information was found regarding computational mechanistic studies for this compound.

Detailed studies involving the identification of transition states and subsequent Intrinsic Reaction Coordinate (IRC) calculations to map reaction pathways involving this compound are not available in the public literature.

While the influence of solvents on the properties of thiophene (B33073) derivatives is a subject of computational research rsc.org, no specific studies modeling the solvent effects on this compound were identified.

Intermolecular Interactions and Crystal Packing

No specific studies were found that analyzed the intermolecular interactions and crystal packing of this compound.

There are no available research findings or data tables from Hirshfeld surface analysis performed on this compound. This type of analysis, which is used to visualize and quantify intermolecular interactions in crystal structures, has not been reported for this specific compound.

Chemical Transformations and Intrinsic Reactivity of Pyrrolidin 1 Yl Thiophen 3 Yl Methanone

Reactivity at the Carbonyl Group (Methanone Moiety)

The carbonyl group in Pyrrolidin-1-yl(thiophen-3-yl)methanone is part of a tertiary amide linkage. Due to the delocalization of the nitrogen lone pair into the carbonyl π-system, the electrophilicity of the carbonyl carbon is significantly reduced compared to that of ketones or aldehydes. This resonance stabilization makes the amide bond robust and generally unreactive towards weak nucleophiles. However, reactions can be induced with potent reagents.

Nucleophilic Addition Reactions

Tertiary amides can undergo nucleophilic addition at the carbonyl carbon, typically with highly reactive organometallic reagents such as organolithium or Grignard reagents. The reaction proceeds through a tetrahedral intermediate. Unlike esters or acid chlorides, the pyrrolidinyl group is a poor leaving group. Consequently, the tetrahedral intermediate is generally stable until acidic workup, which protonates the oxygen to form a hemiaminal-like species that can then be hydrolyzed to a ketone. This provides a pathway to synthesize ketones from the amide.

| Reagent | Conditions | Product | Notes |

| Phenylmagnesium Bromide (PhMgBr) | 1. Diethyl ether, 0 °C to rt2. Aqueous acid workup (e.g., H₃O⁺) | Phenyl(thiophen-3-yl)methanone | The Grignard reagent adds to the carbonyl, and subsequent hydrolysis yields a ketone. |

| n-Butyllithium (n-BuLi) | 1. THF, -78 °C2. Aqueous acid workup (e.g., H₃O⁺) | Butan-1-yl(thiophen-3-yl)methanone | Organolithium reagents are highly reactive and can effectively add to the amide carbonyl. |

Reduction Reactions

The reduction of tertiary amides requires strong reducing agents due to the low electrophilicity of the carbonyl carbon. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not potent enough for this transformation. quora.com However, powerful hydride donors like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide to an amine. saskoer.cayoutube.com The reaction proceeds by addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen is then coordinated to the aluminum species and eliminated, generating a transient iminium ion, which is subsequently reduced by another equivalent of hydride to yield the final tertiary amine product, 1-(thiophen-3-ylmethyl)pyrrolidine.

| Reagent | Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous THF or diethyl ether, reflux2. Aqueous workup (e.g., Fieser workup) | 1-(Thiophen-3-ylmethyl)pyrrolidine | Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group. chemistrysteps.com |

| Borane (BH₃·THF) | THF, reflux | 1-(Thiophen-3-ylmethyl)pyrrolidine | Borane is another effective reagent for the reduction of amides. |

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). wikipedia.org However, the pyrrolidinyl-methanone substituent at the C3 position exerts a significant electronic influence. The carbonyl group is electron-withdrawing and deactivating, making the thiophene ring less reactive towards electrophiles than thiophene itself.

Electrophilic Aromatic Substitution (EAS) Reactions

In thiophene, electrophilic substitution preferentially occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions. When a deactivating group like a carboxamide is present at the C3 position, it directs incoming electrophiles primarily to the C5 position, as this position is least deactivated. researchgate.net Attack at the C2 position is also possible but generally less favored. The C4 position is strongly deactivated by the adjacent electron-withdrawing group.

| Reaction | Reagents | Major Product | Notes |

| Bromination | N-Bromosuccinimide (NBS), DMF | (5-Bromo-thiophen-3-yl)(pyrrolidin-1-yl)methanone | A mild and selective method for brominating the activated C5 position of the thiophene ring. researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | (5-Nitro-thiophen-3-yl)(pyrrolidin-1-yl)methanone | Requires careful control of conditions to prevent oxidation or polysubstitution. The nitro group is a strong deactivator. ontosight.aiontosight.ai |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | (2-Acetyl-thiophen-3-yl)(pyrrolidin-1-yl)methanone | This reaction is often difficult on deactivated rings. If successful, acylation would likely occur at the C2 position, which is sterically more accessible and less deactivated than C4. echemi.comorganic-chemistry.org |

Functionalization of the Thiophene Core

Modern cross-coupling reactions provide powerful tools for the functionalization of heteroaromatic rings. These methods often begin with a halogenated precursor. For instance, the (5-Bromo-thiophen-3-yl)(pyrrolidin-1-yl)methanone, synthesized via EAS, can serve as a versatile intermediate for introducing new carbon-carbon or carbon-heteroatom bonds through palladium-catalyzed reactions.

| Reaction Type | Reagents and Catalyst | Substrate | Product |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | (5-Bromo-thiophen-3-yl)(pyrrolidin-1-yl)methanone | (5-Phenyl-thiophen-3-yl)(pyrrolidin-1-yl)methanone |

| Heck Coupling | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (5-Bromo-thiophen-3-yl)(pyrrolidin-1-yl)methanone | (5-Styryl-thiophen-3-yl)(pyrrolidin-1-yl)methanone |

| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | (5-Bromo-thiophen-3-yl)(pyrrolidin-1-yl)methanone | (5-(Phenylethynyl)thiophen-3-yl)(pyrrolidin-1-yl)methanone |

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in this compound is part of an N-acyl derivative, which renders the nitrogen atom non-basic and non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. The saturated aliphatic ring is generally unreactive under many conditions. The primary reactivity associated with this moiety involves the cleavage of the robust amide bond.

Amide hydrolysis can be achieved under forcing acidic or basic conditions, typically requiring prolonged heating. umich.edu Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent breakdown of the tetrahedral intermediate to yield thiophene-3-carboxylic acid and a pyrrolidinium (B1226570) salt. nih.gov Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and pyrrolidine. researchgate.netarkat-usa.org Due to its stability, the N-acyl pyrrolidine group can be considered a robust functional group, surviving many synthetic transformations performed on the thiophene ring.

N-Substitution and Ring Transformations

There is a notable absence of published research specifically detailing the N-substitution or ring transformation reactions of this compound. While the pyrrolidine ring, in general, can undergo various modifications, and the thiophene ring can be subject to electrophilic substitution and other transformations, dedicated studies on these reactions for the title compound could not be located.

Role in Organic Synthesis as a Reagent or Intermediate

The utility of this compound as a direct reagent or a key intermediate in specific synthetic applications appears to be an under-investigated area of chemical research.

Formation of Carbon-Carbon Bonds in Related Systems

While the thiophene moiety can participate in cross-coupling reactions like Suzuki and Heck couplings to form carbon-carbon bonds, no studies were found that specifically employ this compound in this capacity. The existing literature focuses on more complex molecular structures where the this compound substructure is part of a larger, more functionalized molecule.

Transamidation Protocols

Transamidation, the exchange of the amine portion of an amide, is a known chemical transformation. However, specific protocols or research findings detailing the transamidation of this compound are not described in the currently accessible scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.